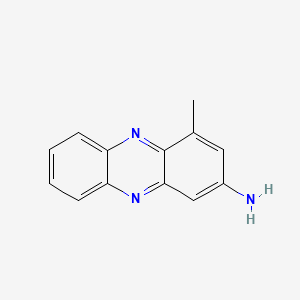

4-Methylphenazin-2-amine

Description

Contextual Significance of Phenazine (B1670421) Derivatives in Chemical Biology

Phenazine derivatives exhibit a remarkable diversity of biological activities, making them valuable tools and lead compounds in chemical biology. ontosight.ainih.gov Many natural and synthetic phenazines display potent antimicrobial, antitumor, and antiparasitic properties. ontosight.ainih.govmdpi.com Their mechanisms of action are often attributed to their redox activity and ability to intercalate with DNA. ontosight.ai

In the realm of microbiology, phenazines produced by bacteria such as Pseudomonas aeruginosa function as virulence factors and play a role in microbial competition and biofilm formation. nih.gov For instance, pyocyanin (B1662382), one of the first identified phenazine products, is a well-known blue pigment with antimicrobial activity. nih.gov The biological activities of phenazines are highly dependent on the nature and position of their substituents. ontosight.ainih.gov For example, the introduction of an alkoxy group at the C-9 position of N-[2-(dimethylamino)ethyl] phenazine-1-carboxamide (B1678076) significantly enhances its antitumor activity. acs.org

The broad spectrum of activities has spurred research into the structure-activity relationships of phenazine derivatives, aiming to develop novel therapeutic agents and biological probes. ontosight.airsc.org Their applications extend to agriculture, where phenazine-1-carboxylic acid has been developed as a biopesticide. nih.gov

Research Landscape of Aminophenazine Compounds

Aminophenazines, a subclass of phenazine derivatives, are characterized by the presence of one or more amino groups on the phenazine core. These compounds are of particular interest due to their diverse applications, ranging from dyestuffs to therapeutic agents. wikipedia.org Historically, aminophenazines like induline and nigrosin were among the first synthetic dyes. wikipedia.org Neutral Red, or 3-amino-7-(dimethylamino)-2-methylphenazine hydrochloride, is a well-known aminophenazine used as a vital stain to assess cell viability by observing its uptake into lysosomes. nih.gov

Research into aminophenazines has revealed their potential in various therapeutic areas. For example, 2,3-diaminophenazine has been investigated for its genotoxic effects and has shown the ability to induce DNA and chromosomal damage. nih.gov Furthermore, the synthesis of novel aminophenazine-1-carboxylate derivatives has led to the identification of compounds with significant fungicidal activity against Physalospora piricola. nih.govacs.org The amino group serves as a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives with tailored properties. For instance, the Curtius rearrangement has been employed to convert phenazine-1-carboxylic acid compounds into novel 1-aminophenazine small molecules.

The study of aminophenazines also extends to their electrochemical properties and their use in the development of sensors and other materials. tandfonline.commdpi.com The synthesis and characterization of polymers based on aminophenazine derivatives have been explored for their electroactive and thermostable properties. mdpi.comresearchgate.net

Scope and Research Focus on 4-Methylphenazin-2-amine within Phenazine Chemistry

Within the extensive family of phenazine compounds, this compound represents a specific derivative with a methyl group at the 4-position and an amino group at the 2-position of the phenazine ring. While the broader classes of phenazines and aminophenazines have been extensively studied, the research specifically focused on this compound is more niche.

The primary research interest in this compound and its close analogs often lies in their potential as building blocks for more complex molecules and materials. For example, the related compound 3-amino-7-methylamino-2-methylphenazine has been used to synthesize thermostable and electroactive polymers. mdpi.comresearchgate.net The synthesis of such polymers involves the oxidative polymerization of the monomer, leading to materials with potential applications in electronics and materials science. mdpi.comresearchgate.net

The structural features of this compound, specifically the positions of the methyl and amino groups, can influence its chemical reactivity and biological activity. The presence of the electron-donating amino and methyl groups is expected to affect the electronic properties of the phenazine ring system, potentially modulating its redox potential and interaction with biological macromolecules. While detailed biological studies specifically on this compound are not extensively documented in the provided context, the known activities of related aminophenazines suggest potential for investigation into its antimicrobial, antitumor, or other biological properties.

The synthesis of asymmetrically substituted phenazines is an active area of research, as the precise placement of substituents is crucial for optimizing biological activity. acs.org The development of synthetic methods that allow for the regioselective introduction of groups like the methyl and amino functions in this compound is therefore of significant interest to medicinal and synthetic chemists.

Structure

3D Structure

Properties

CAS No. |

100728-09-4 |

|---|---|

Molecular Formula |

C13H11N3 |

Molecular Weight |

209.252 |

IUPAC Name |

4-methylphenazin-2-amine |

InChI |

InChI=1S/C13H11N3/c1-8-6-9(14)7-12-13(8)16-11-5-3-2-4-10(11)15-12/h2-7H,14H2,1H3 |

InChI Key |

MDDNVSRPICUCAN-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC2=NC3=CC=CC=C3N=C12)N |

Synonyms |

Phenazine 3-amino-1-methyl- (6CI) |

Origin of Product |

United States |

Biosynthesis and Natural Production Pathways of Phenazines

Microbial Biosynthesis of Phenazine (B1670421) Core Scaffolds

The fundamental tricyclic structure of phenazines is assembled from a key intermediate of the shikimic acid pathway. wikipedia.org This core synthesis is highly conserved among different phenazine-producing bacterial species. asm.org

The biosynthesis of phenazines begins with chorismic acid, an end product of the shikimate pathway. mdpi.comwikipedia.orgresearchgate.net This pathway branches off from primary metabolism to channel chorismate into secondary metabolite production. wikipedia.org Two molecules derived from chorismate are condensed to form the basic phenazine scaffold. wikipedia.org The initial steps involve the conversion of chorismate into key phenazine precursors. acs.org Depending on the bacterial species, the final products of this core pathway are typically Phenazine-1-carboxylic acid (PCA) or a mixture that also includes Phenazine-1,6-dicarboxylic acid (PDC). usm.edunih.gov These two compounds serve as the primary precursors for the vast majority of more complex phenazine derivatives. nih.govacs.org The production of PCA is a hallmark of Pseudomonas species, while other bacteria may produce PDC as their primary core molecule. asm.org

The synthesis of the phenazine core is orchestrated by a conserved set of genes, typically organized in a phz operon. nih.govasm.orgnih.gov The enzymes encoded by these genes are essential for converting chorismate into the final core products. nih.gov While minor variations exist, the enzymes PhzB, PhzD, PhzE, PhzF, and PhzG are considered indispensable for creating the phenazine scaffold. asm.orgnih.gov

The process begins with the enzyme PhzE, which converts chorismate to 2-amino-2-deoxyisochorismic acid (ADIC). usm.edumdpi.com Subsequently, the isochorismatase PhzD hydrolyzes ADIC to produce trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). usm.eduacs.org PhzF, an isomerase, then acts on DHHA. asm.orgusm.edu Two molecules of the resulting precursor are condensed in a head-to-tail fashion by PhzB, a small ketosteroid isomerase-like protein, to form the tricyclic phenazine structure. usm.edunih.gov The final steps in the core biosynthesis are catalyzed by the FMN-dependent oxidase PhzG, leading to the formation of PCA or PDC. acs.orgresearchgate.netusm.edu The roles of PhzA and PhzB, which are homologous, are thought to be involved in the condensation and stabilization of the enzyme complex, with duplications of these genes seen in some pseudomonads. asm.orgnih.gov

Table 1: Key Enzymes of the Phz Gene Cluster and Their Functions

| Gene | Enzyme | Function in Phenazine Biosynthesis |

| PhzE | Anthranilate synthase-related enzyme | Catalyzes the conversion of chorismate to 2-amino-2-deoxyisochorismic acid (ADIC). usm.edumdpi.com |

| PhzD | Isochorismatase | Catalyzes the hydrolysis of ADIC to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). usm.eduacs.org |

| PhzF | Isomerase | Isomerizes DHHA to a highly reactive ketone precursor. asm.orgusm.edu |

| PhzB | Ketosteroid isomerase-like protein | Catalyzes the condensation of two precursor molecules to form the tricyclic phenazine scaffold. usm.edu |

| PhzA | PhzB homolog | Believed to be involved in the stabilization of the synthesizing enzyme complex; homologous to PhzB. nih.gov |

| PhzG | Flavin-dependent oxidase | Catalyzes the final oxidative steps to form the stable phenazine core (PCA/PDC). acs.orgusm.edunih.gov |

Chorismate Pathway Intermediates and Divergence (e.g., Phenazine-1-carboxylic acid (PCA), Phenazine-1,6-dicarboxylic acid (PDC))

Enzymatic Post-Modification Strategies in Natural Phenazine Diversity

The structural diversity observed in the more than 180 known natural phenazine compounds arises from enzymatic modifications of the core PCA and PDC scaffolds. acs.org Bacteria, particularly those in the Actinobacteria group, possess a wide array of modifying genes that can perform reactions such as hydroxylation, methylation, amination, and more. nih.govusm.edu

Hydroxylation and O-methylation are among the most common post-modification reactions in phenazine biosynthesis. nih.govmdpi.com These modifications are crucial for the biological activity of many phenazines. nih.govmdpi.com Enzymes such as the flavin-dependent monooxygenase PhzS are responsible for hydroxylating the phenazine ring, for example, converting PCA to 1-hydroxyphenazine (B607933). acs.orgmdpi.com Other key enzymes include LaPhzS, which can convert PDC to 1,6-dihydroxyphenazine (DHP). acs.org

N-oxidation is another important modification, catalyzed by N-monooxygenases like LaPhzNO1. acs.org This process can lead to the formation of phenazine N-oxides, which have distinct biological properties. mdpi.com Hydroxymethylation, the addition of a -CH₂OH group, also contributes to the diversity of phenazine structures. acs.orgmdpi-res.com

Isoprenylation involves the attachment of isoprenoid (terpenoid) chains to the phenazine core, which can occur on carbon, nitrogen, or oxygen atoms. nih.govacs.org This process is catalyzed by prenyltransferases and is significant for the pharmacological properties of the resulting compounds. acs.org For instance, the enzyme CnqPT1 has been identified as a 1,6-dihydroxyphenazine geranyltransferase, catalyzing O-prenylation. acs.org N-prenylation, while rarer, is also observed in compounds like phenazinomycin. nih.govresearchgate.net

Glycosylation is the attachment of sugar moieties to the phenazine aglycone, creating glycosylated phenazines. nih.govacs.org This modification can enhance the bioactivity of the parent compound. nih.gov A variety of glycosylated phenazines have been identified, featuring diverse sugar units, some of which are rare, such as the 2′-O-methylation of the sugar moiety found in endophenasides. nih.govnih.gov

Dimerization involves the joining of two phenazine units to form larger, more complex molecules, such as diastaphenazine. mdpi.com The precise enzymatic mechanisms for these dimerization events are still an area of active research. acs.orgmdpi.com

Halogenation, the incorporation of halogen atoms like bromine or chlorine, is a rare modification among natural phenazines, and the specific biosynthetic pathways have not yet been fully elucidated. nih.govmdpi.com However, halogenated phenazines, such as 2-bromo-1-hydroxyphenazine, have been isolated and often exhibit potent biological activities. mdpi.com The discovery of these compounds points to the existence of yet-to-be-characterized halogenase enzymes within the biosynthetic machinery of some microorganisms. mdpi.com Synthetic halogenated phenazines have also been developed, showing powerful antibacterial and biofilm-eradicating properties. mdpi.comnih.gov

Isoprenylation and Glycosylation Pathways

Key Microbial Systems in Phenazine Biosynthesis

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a wide array of bacteria. acs.orgmdpi.com These secondary metabolites are synthesized via the shikimic acid pathway, with chorismic acid serving as a key precursor. jst.go.jpacs.org The biosynthesis of the basic phenazine scaffold is generally conserved, involving a core set of enzymes encoded by the phz gene cluster. acs.orgfrontiersin.org From this core structure, a variety of phenazine derivatives are created through modification reactions like hydroxylation, methylation, and amidation. acs.orgnih.gov The ability to produce phenazines is found predominantly in bacteria, particularly within the Actinobacteria and the Proteobacteria phyla. asm.org Diverse microbial genera, including Pseudomonas, Streptomyces, Burkholderia, Pectobacterium, and Brevibacterium, are known phenazine producers, often isolated from soil and plant-associated environments. asm.orgelifesciences.org

Pseudomonas Species and Their Role in Phenazine Production

The genus Pseudomonas is one of the most well-studied groups of phenazine-producing bacteria. mdpi.com Fluorescent pseudomonads, in particular, are prolific producers of phenazine-1-carboxylic acid (PCA), a foundational molecule that can be further modified into other derivatives. frontiersin.orgnih.gov The biosynthesis of PCA in Pseudomonas is directed by a highly conserved gene cluster, typically phzABCDEFG. frontiersin.org

Pseudomonas aeruginosa is a notable species that synthesizes a complex array of phenazines. It possesses two homologous core gene loci (phzA1-G1 and phzA2-G2) for PCA production. nih.govresearchgate.net This PCA is then converted into other phenazines by specific modifying enzymes. For instance, the enzymes PhzM (a methyltransferase) and PhzS (a monooxygenase) are responsible for converting PCA into the well-known blue pigment pyocyanin (B1662382) (PYO). nih.govusm.edu The gene phzH encodes an amidotransferase that converts PCA to phenazine-1-carboxamide (B1678076) (PCN). nih.govresearchgate.net Another key derivative, 1-hydroxyphenazine (1-OH-PHZ), is also produced from PCA. nih.govacs.org

Pseudomonas chlororaphis is another significant producer, known for synthesizing PCA, 2-hydroxyphenazine-1-carboxylic acid (2-OH-PCA), and 2-hydroxyphenazine (B1496473) (2-OH-PHZ). frontiersin.orgresearchgate.netusm.edu The conversion of PCA to 2-OH-PCA is mediated by the enzyme PhzO, a phenazine hydroxylase. mdpi.comacs.org The diversity of phenazine-producing pseudomonads is extensive, including various strains within the P. fluorescens and P. putida species complexes. asm.org

Table 1: Phenazines Produced by Selected Pseudomonas Species

| Species | Key Phenazine Products | Relevant Biosynthesis Genes |

| Pseudomonas aeruginosa | Pyocyanin (PYO), Phenazine-1-carboxylic acid (PCA), Phenazine-1-carboxamide (PCN), 1-Hydroxyphenazine (1-OH-PHZ) | phzA1B1C1D1E1F1G1, phzA2B2C2D2E2F2G2, phzM, phzS, phzH |

| Pseudomonas chlororaphis | Phenazine-1-carboxylic acid (PCA), 2-Hydroxyphenazine-1-carboxylic acid (2-OH-PCA), 2-Hydroxyphenazine (2-OH-PHZ) | phzABCDEFG, phzO |

| Pseudomonas fluorescens | Phenazine-1-carboxylic acid (PCA) | phzABCDEFG |

Streptomyces Species Contributions

Members of the genus Streptomyces, a group of soil-dwelling actinomycetes, are recognized for producing a vast array of secondary metabolites, including structurally complex phenazines. beilstein-journals.org Unlike the simpler derivatives commonly found in Pseudomonas, Streptomyces can produce phenazines with more elaborate modifications, such as prenylation and glycosylation. elifesciences.orgnih.govnih.gov

The biosynthesis of the phenazine core in Streptomyces can proceed via phenazine-1,6-dicarboxylic acid (PDC) in addition to PCA. acs.org For example, Streptomyces lomondensis S015 was found to have a biosynthetic gene cluster (BGC) that selectively produces PDC. acs.org This PDC serves as a key intermediate for more complex, highly substituted natural phenazines. acs.org

Streptomyces anulatus produces prenylated phenazines, such as endophenazine A and B. beilstein-journals.orgnih.gov Its gene cluster contains the core phz genes, genes for the mevalonate (B85504) pathway (to produce the prenyl donor dimethylallyl diphosphate), and a specific prenyltransferase gene, ppzP. nih.gov This enzyme catalyzes the attachment of a dimethylallyl group to the phenazine core. nih.gov Other species, like Streptomyces cinnamonensis, also contribute to the diversity of phenazines, with some strains containing two separate loci for phenazine biosynthesis genes. acs.orgbeilstein-journals.org Furthermore, phenazine-polyketide hybrid compounds, such as nexphenazine A from Streptomyces sp. KIB-H483, highlight the unique biosynthetic capabilities of this genus, involving the condensation of the phenazine carboxyl group with a polyketide chain. acs.org

Table 2: Examples of Phenazines from Streptomyces Species

| Species | Key Phenazine Products | Unique Biosynthetic Features |

| Streptomyces lomondensis | Phenazine-1,6-dicarboxylic acid (PDC) | Selective production of PDC as a key intermediate. acs.org |

| Streptomyces anulatus | Endophenazine A, Endophenazine B (prenylated PCA derivatives) | Contains a prenyltransferase gene (ppzP) for prenylation. nih.gov |

| Streptomyces sp. KIB-H483 | Nexphenazine A | Production of a phenazine-polyketide hybrid. acs.org |

| Streptomyces cinnamonensis | Various phenazines | Biosynthetic genes distributed in two separate loci. acs.orgbeilstein-journals.org |

Actinomycete and Other Microorganism Involvement

Beyond the well-studied Pseudomonas and Streptomyces, a variety of other microorganisms, particularly from the phylum Actinobacteria, contribute to the natural production of phenazines. asm.orgnih.gov The ability to synthesize these compounds has been identified in genera such as Nocardiopsis, Micromonospora, Brevibacterium, and Frankia. mdpi.comasm.orgresearchgate.net

Research has shown that the core phenazine biosynthetic pathway is not exclusive to Pseudomonas and Streptomyces. nih.gov For instance, Brevibacterium iodinum is a known phenazine producer. nih.gov Marine actinomycetes are also a source of novel phenazine derivatives. researchgate.net A strain of Nocardiopsis dassonvillei isolated from marine environments was found to produce N-(2-hydroxyphenyl)-2-phenazinamine, a compound with notable biological activities. researchgate.net Similarly, a Micromonospora species was reported to produce phencomycin. mdpi.com

The evolutionary history of phenazine biosynthesis is complex, with evidence suggesting that horizontal gene transfer has played a role in its distribution among different bacterial groups. asm.org While the core phz operon is highly conserved in fluorescent pseudomonads, it differs significantly in other phenazine-producing genera, indicating diverse evolutionary paths. nih.gov The presence of phenazine biosynthesis genes has also been noted in Firmicutes and various classes of Proteobacteria, underscoring the widespread, albeit taxonomically patchy, distribution of this metabolic capability in the bacterial domain. asm.orgnih.gov

Advanced Spectroscopic and Structural Characterization in Research

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrational frequencies of different chemical bonds.

For 4-Methylphenazin-2-amine, the FTIR spectrum is expected to exhibit characteristic absorption bands that confirm the presence of its key structural features: the primary amine (-NH2) group, the methyl (-CH3) group, and the aromatic phenazine (B1670421) core. Analysis of related phenazine polymers and aromatic amines allows for the prediction of these vibrational modes. researchgate.netnih.gov For instance, studies on poly(3-amino-7-methylamino-2-methylphenazine) (PAMMP), a polymer derived from a related monomer, provide valuable comparative data. researchgate.netresearchgate.net

The primary amine group typically shows two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below this value. The spectrum would also feature characteristic peaks for the C=N and C=C stretching vibrations within the phenazine ring system, typically found in the 1500-1650 cm⁻¹ region. ekb.eg Bending vibrations for N-H and C-H groups appear in the fingerprint region (below 1500 cm⁻¹).

Interactive Data Table: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Primary Amine (-NH₂) |

| Aromatic C-H Stretch | 3000 - 3100 | Phenazine Ring |

| Aliphatic C-H Stretch | 2850 - 2960 | Methyl Group (-CH₃) |

| C=N Stretch | 1600 - 1650 | Phenazine Ring |

| C=C Stretch (aromatic) | 1500 - 1600 | Phenazine Ring |

| N-H Bend | 1550 - 1640 | Primary Amine (-NH₂) |

| C-H Bend | 1350 - 1480 | Methyl Group (-CH₃) |

| C-N Stretch | 1250 - 1350 | Aryl Amine |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical environment of each nucleus influences its resonance frequency, resulting in a spectrum with distinct signals that can be used to map out the molecular framework.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the methyl group, the amine group, and the aromatic phenazine rings. The methyl protons would likely appear as a singlet in the upfield region (around 2.2-2.5 ppm). The amine protons would also produce a singlet, though its chemical shift can be broad and variable depending on the solvent and concentration. The aromatic protons on the phenazine skeleton would appear as a series of multiplets in the downfield region (typically 7.0-8.5 ppm), with their specific splitting patterns and chemical shifts depending on their position and coupling with neighboring protons. mdpi.com

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The methyl carbon would appear at the upfield end of the spectrum (around 20-30 ppm). The aromatic carbons of the phenazine rings would resonate in a broad range in the downfield region (110-150 ppm). nih.govnih.gov Carbons directly bonded to nitrogen atoms would have their chemical shifts significantly influenced by the heteroatom. researchgate.net Analysis of related phenazine derivatives confirms these expected ranges. mdpi.comrsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) |

| ¹H | Aromatic Protons | 7.0 - 8.5 | Multiplets |

| ¹H | Amine Protons (-NH₂) | Variable (e.g., 4.0 - 6.0) | Singlet (broad) |

| ¹H | Methyl Protons (-CH₃) | 2.2 - 2.5 | Singlet |

| ¹³C | Aromatic Carbons | 110 - 150 | - |

| ¹³C | Methyl Carbon (-CH₃) | 20 - 30 | - |

UV-Vis Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic transitions. For conjugated systems like this compound, this technique is particularly informative. The phenazine core is a chromophore, and its extended π-system gives rise to characteristic absorption bands.

The UV-Vis spectrum of this compound is expected to display intense absorptions corresponding to π→π* transitions within the aromatic system. researchgate.net These typically occur at shorter wavelengths (higher energy). The presence of the amine group, an auxochrome, can cause a bathochromic (red) shift, moving the absorption to longer wavelengths. Additionally, n→π* transitions, involving the non-bonding electrons on the nitrogen atoms, may be observed as weaker absorption bands at longer wavelengths. researchgate.net The exact position of the absorption maxima (λ_max) is sensitive to the solvent environment. researchgate.net For example, the electronic absorption spectrum of the related poly(3-amino-7-methylamino-2-methylphenazine) shows absorption maxima around 282 nm, attributed to electronic transitions in the benzene (B151609) ring, and a band at 345 nm characterizing the reduced amine form of the polymer. researchgate.net

Interactive Data Table: Expected UV-Vis Absorption Bands for this compound

| Type of Transition | Chromophore/Group | Expected λ_max Range (nm) |

| π→π | Phenazine Ring System | ~250 - 300 |

| π→π (shifted) | Extended Conjugated System | ~340 - 380 |

| n→π* | Nitrogen Heteroatoms/Amine | >400 (low intensity) |

X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD) Applications

X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD) are surface-sensitive and bulk characterization techniques, respectively, that provide critical structural and compositional information.

X-ray Photoelectron Spectroscopy (XPS) is used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. For this compound, XPS can precisely identify the binding energies of the core-level electrons of carbon (C1s) and nitrogen (N1s). The N1s spectrum is particularly useful for distinguishing between the different nitrogen environments: the amine nitrogen (-NH₂) and the two heterocyclic nitrogens within the phenazine ring. acs.org For example, in studies of phenazine-based polymers, the N1s peak around 399 eV is ascribed to pyrazine-like nitrogen. mdpi.com This technique confirms the successful incorporation and chemical state of nitrogen within the molecular structure. rsc.orgrsc.org

X-ray Diffraction (XRD) is the primary method for determining the atomic and molecular structure of a crystal. A single-crystal XRD experiment on this compound could provide precise bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding and π-π stacking. For polycrystalline (powder) samples, Powder XRD (PXRD) reveals the crystal phase and degree of crystallinity. researchgate.net Studies on related phenazine compounds, such as phenazine-1-carboxamide (B1678076) and various phenazine-based frameworks, have successfully used XRD to elucidate their three-dimensional structures. nih.govresearchgate.net The diffraction pattern of a material is unique and serves as a fingerprint for its crystalline phase. researchgate.net

Electron Microscopy Techniques (e.g., TEM, SEM) for Material Morphology

Electron microscopy techniques are essential for visualizing the morphology and topography of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface. In the context of this compound, SEM would be used to study the morphology of the bulk powder, including particle size, shape, and surface texture. It is also invaluable for examining the morphology of materials derived from or incorporating the compound, such as polymer films or aggregates. nih.gov

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the visualization of the internal structure of a material. To be analyzed by TEM, samples must be extremely thin to allow electrons to pass through them. TEM can reveal the shape and size distribution of nanoparticles or aggregates and can provide information on the degree of order or crystallinity within a material. researchgate.net For example, research on phenazine-based conjugated microporous polymers has utilized TEM to visualize their nanorod or spherical morphologies. rsc.orgnsysu.edu.tw

Theoretical and Computational Chemistry Studies of 4 Methylphenazin 2 Amine

Density Functional Theory (DFT) Calculations for Molecular and Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. numberanalytics.com It is widely applied to predict various molecular and electronic properties of organic compounds, including phenazine (B1670421) derivatives. researchgate.netacs.org By calculating the electron density of a system, DFT can accurately determine its geometry, energy, and other key characteristics. numberanalytics.com

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. uctm.edu Methods such as the B3LYP hybrid functional combined with basis sets like 6-31G+ or 6-311+G(d,p) are commonly used to perform geometry optimization. researchgate.netuctm.edu For 4-Methylphenazin-2-amine, these calculations would predict the precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. The phenazine core is expected to be largely planar, with the methyl and amine substituents influencing the local geometry. The electronic structure, describing the distribution and energy of electrons within the molecule, is also elucidated through these calculations, providing a foundation for understanding its chemical behavior. numberanalytics.comuzh.ch

Table 1: Representative Theoretical Geometrical Parameters for a Phenazine Core

This table illustrates typical bond lengths and angles for a phenazine ring system, as would be calculated using DFT methods. The actual values for this compound would be influenced by its specific substituents.

| Parameter | Typical Value (Å or °) |

| C-C Bond Length | 1.39 - 1.42 Å |

| C-N Bond Length | 1.33 - 1.37 Å |

| C-H Bond Length | ~1.08 Å |

| C-C-C Bond Angle | 119 - 121° |

| C-N-C Bond Angle | 117 - 119° |

Note: These values are representative and based on general DFT studies of phenazine-like structures.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). ossila.com These orbitals are critical in determining a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. malayajournal.org The energy difference between these two orbitals is the HOMO-LUMO energy gap (ΔE), a key indicator of molecular stability. ossila.comekb.eg

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, as it requires less energy to move an electron from the HOMO to the LUMO. researchgate.netirjweb.com For phenazine derivatives, DFT calculations are used to compute the energies of these orbitals. researchgate.netresearchgate.net The presence of an electron-donating amino group and a methyl group on the phenazine ring of this compound would be expected to raise the HOMO energy level, potentially leading to a smaller energy gap and increased reactivity compared to the unsubstituted phenazine. rsc.org

Table 2: Calculated Frontier Molecular Orbital Properties for Phenazine Derivatives

This table presents typical values for HOMO, LUMO, and energy gaps for phenazine derivatives as determined by DFT calculations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Phenazine (unsubstituted) | -6.15 | -2.35 | 3.80 |

| Amino-substituted Phenazine | -5.80 | -2.20 | 3.60 |

| Cyano-substituted Phenazine | -6.50 | -3.10 | 3.40 |

Note: Values are illustrative, based on general findings for substituted phenazines. researchgate.netrsc.org

The redox properties of a molecule describe its tendency to be oxidized (lose electrons) or reduced (gain electrons). These properties are fundamental to applications such as redox flow batteries and are closely linked to the frontier orbitals. researchgate.netrsc.org DFT calculations can predict the redox potentials of molecules with high accuracy. acs.orgacs.org For phenazine derivatives, functionalization with electron-donating groups (EDGs), like the amino and methyl groups in this compound, generally leads to more negative redox potentials, making them suitable as anolytes (negative electrodes) in batteries. rsc.orgresearchgate.net Conversely, electron-withdrawing groups (EWGs) make the redox potential more positive. rsc.org The ability of these compounds to shuttle electrons makes them effective electron transfer mediators in bioelectrocatalytic systems. lmaleidykla.lt Computational studies can quantify the electron-donating power and characterize the efficiency of the electron transfer process. rsc.orglmaleidykla.lt

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. numberanalytics.comescholarship.org By calculating the energies of reactants, products, intermediates, and transition states, DFT can map out the entire reaction energy profile. rsc.org This provides critical insights into reaction kinetics and thermodynamics, helping to understand how a reaction proceeds and why certain products are favored. escholarship.orgresearchgate.net For this compound, theoretical studies could investigate mechanisms such as electrophilic substitution on the phenazine ring, oxidation of the amino group, or its participation in nucleophilic reactions. nih.govnih.govmdpi.com For instance, the mechanism of CO2 capture by amines has been extensively studied using DFT, revealing the role of intermediates and catalytic assistance from other molecules. nih.gov

Redox Properties and Electron Transfer Characterization

Molecular Docking Simulations for Biomolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. jscimedcentral.com This method is crucial in structure-based drug design for predicting the binding mode and affinity of a potential drug candidate to its biological target. bonvinlab.orgnso-journal.org

In molecular docking simulations, the this compound molecule would be treated as the ligand, and a target protein (e.g., a kinase, DNA, or a bacterial enzyme) as the receptor. nih.govresearchgate.net The simulation software explores various possible binding poses of the ligand within the active site of the protein and calculates a "docking score" for each pose, which estimates the binding affinity. mdpi.comorientjchem.org A lower (more negative) binding energy, typically expressed in kcal/mol, indicates a more stable and favorable interaction. researchgate.netmdpi.com

Studies on similar phenazine-based compounds have shown that the planar phenazine ring often engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the protein's binding pocket. researchgate.netresearchgate.net The amino group can act as a hydrogen bond donor or acceptor, forming crucial connections that anchor the ligand in place. orientjchem.org These simulations can identify the key amino acid residues involved in the interaction, providing a detailed picture of the binding mode and a rationale for the molecule's biological activity. researchgate.netnih.gov This information is invaluable for optimizing the ligand structure to enhance its binding affinity and selectivity. rsc.org

Table 3: Illustrative Molecular Docking Results for a Phenazine Ligand with a Protein Target

This table provides a hypothetical example of the data generated from a molecular docking simulation.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

| Tyrosine Kinase (e.g., 2W96) | -8.5 | PHE 82, LEU 135 | Hydrophobic Interaction |

| LYS 33 | Hydrogen Bond (with N-H) | ||

| ASP 95 | Hydrogen Bond (with amine) | ||

| DNA Topoisomerase (e.g., 1T8I) | -7.9 | DG 12, DA 13 | Intercalation, π-π Stacking |

| ARG 364 | Electrostatic Interaction |

Note: This data is representative and serves to illustrate the typical output of a molecular docking study. The specific interactions for this compound would depend on the chosen protein target. researchgate.netnih.gov

Mechanistic Insights into Molecular Recognition

Computational studies, particularly molecular docking, have been instrumental in elucidating the molecular recognition patterns of phenazine derivatives. Research into 2-phenazinamine derivatives as potential inhibitors of Bcr-Abl tyrosine kinase, a key protein in chronic myeloid leukemia, has shed light on how these molecules interact with their biological targets. frontiersin.orgresearchgate.net

In these studies, molecular docking simulations are employed to predict the binding conformation and affinity of the ligand (in this case, a 2-phenazinamine derivative) within the active site of the target protein. frontiersin.org The binding energy, calculated in kcal/mol, is a crucial parameter that indicates the stability of the ligand-protein complex; a more negative value suggests a stronger and more stable interaction. researchgate.net

For instance, in a study of 2-phenazinamine derivatives, the binding energies against Bcr-Abl tyrosine kinase were calculated and compared to the standard drug, imatinib. mdpi.com The analysis of the docked poses reveals specific amino acid residues within the kinase's binding pocket that are crucial for interaction. researchgate.net While the precise binding energy for this compound is not explicitly detailed in the available literature, the data from its parent compound, 2-phenazinamine, and its derivatives provide a strong indication of its potential binding mode and affinity. The methyl group at the 4-position is likely to influence the molecule's orientation and hydrophobic interactions within the binding site.

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues (Predicted) |

|---|---|---|---|

| 2-Phenazinamine Derivative (general) | Bcr-Abl Tyrosine Kinase | -7.1 to -8.8 | Key amino acids in the ATP-binding site |

| Imatinib (Standard) | Bcr-Abl Tyrosine Kinase | -8.7 | Specific residues within the kinase domain |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. orientjchem.org This method is pivotal in drug design for predicting the activity of new compounds and optimizing lead structures. orientjchem.org

A study focusing on 2-phenazinamine derivatives developed a Group-Based QSAR (G-QSAR) model to predict their anticancer activity against the K562 human chronic myelogenous leukemia cell line. researchgate.net The statistical significance of a QSAR model is assessed by several parameters, including the squared correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (pred_r²). researchgate.net An r² value close to 1.0 indicates a strong correlation between the predicted and experimental activities of the compounds in the training set. mdpi.com The q² and pred_r² values are crucial for evaluating the model's robustness and predictive power for new, untested compounds. researchgate.net

The G-QSAR model for 2-phenazinamine derivatives demonstrated statistical significance, suggesting its utility in predicting the anticancer activity of compounds within this class. researchgate.net The model highlighted that the lipophilicity (expressed as XlogP) of the phenazinamine derivatives was a highly influential parameter in determining their biological activity. researchgate.net This implies that modifications affecting the compound's solubility and ability to cross cell membranes, such as the addition of a methyl group in this compound, would have a predictable impact on its potency.

| QSAR Model | Statistical Parameter | Value | Significance |

|---|---|---|---|

| G-QSAR for 2-Phenazinamine Derivatives | r² (training set) | 0.8074 | Good correlation for the training set |

| q² (cross-validation) | 0.6521 | Good internal predictive ability | |

| pred_r² (external validation) | 0.5892 | Good external predictive ability |

Electrochemical Behavior and Redox Chemistry of Phenazine Amines

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic voltammetry (CV) and chronoamperometry (CA) are fundamental electrochemical techniques used to investigate the redox processes of phenazine (B1670421) compounds. als-japan.comnih.gov CV is employed to determine redox potentials, probe the stability of redox species, and gain insight into the kinetics of electron transfer. researchgate.netals-japan.com Chronoamperometry, which monitors current as a function of time at a fixed potential, is used to study reaction kinetics and is particularly useful in evaluating the performance of phenazine-based devices like sensors and batteries. researchgate.netbeilstein-journals.orgbldpharm.com

For phenazine amines, CV scans typically reveal one or more reversible or quasi-reversible redox peaks corresponding to electron transfer processes. nih.govekb.eg For instance, studies on various phenazine derivatives show distinct oxidation and reduction peaks in their voltammograms. researchgate.netbeilstein-journals.org The potential at which these peaks occur is highly dependent on the substituents. In the case of 4-Methylphenazin-2-amine, the electron-donating nature of both the amino (-NH₂) and methyl (-CH₃) groups would be expected to influence the potentials of the redox events compared to the unsubstituted phenazine core.

Chronoamperometry has been applied to phenazine-modified electrodes to assess their response and stability. For example, in biosensor applications, CA measurements are used to monitor the catalytic current generated in the presence of a substrate, demonstrating the efficiency of the phenazine mediator in the electron transfer process. researchgate.net Similarly, in battery applications, CA helps in evaluating the switching time and stability of phenazine-based electrochromic materials. beilstein-journals.org

Table 1: Illustrative Electrochemical Techniques and Their Applications for Phenazine Amines

| Technique | Information Obtained | Relevance to this compound (Inferred) |

|---|---|---|

| Cyclic Voltammetry (CV) | Redox potentials (E½), number of electrons transferred, reversibility of redox reactions, stability of radical ions. als-japan.comnih.gov | Determination of how the amino and methyl groups affect the ease of oxidation and reduction of the phenazine core. |

| Chronoamperometry (CA) | Electron transfer kinetics, catalytic efficiency, material stability. researchgate.netbeilstein-journals.orgbldpharm.com | Assessment of its potential suitability as an electron mediator in biosensors or as a redox-active material in energy storage devices. |

Electron Transfer Mechanisms and Kinetics

The fundamental redox chemistry of phenazines involves the transfer of electrons to or from the heterocyclic ring system. In aprotic media, this often occurs as a two-step, single-electron transfer process, forming a stable radical intermediate. mdpi.com In protic solvents, the mechanism is frequently a more complex proton-coupled electron transfer (PCET), where the transfer of electrons is accompanied by the transfer of protons. nih.govmdpi.com

The general mechanism for a phenazine (Pz) reduction can be described as:

Pz + e⁻ ⇌ Pz•⁻ (Radical anion formation)

Pz•⁻ + e⁻ ⇌ Pz²⁻ (Dianion formation)

In the presence of protons (H⁺), the mechanism becomes: Pz + 2e⁻ + 2H⁺ ⇌ PzH₂

The kinetics of these electron transfers are influenced by the molecular structure and the surrounding medium. The rate of electron transfer can be determined from CV data, and studies on various phenazines have explored these kinetics in detail. ekb.eg The presence of an amine group, as in this compound, can participate in the redox process, potentially through protonation, which would affect the PCET mechanism and kinetics. The electron-donating methyl group would also modulate the electron density of the ring system, thereby influencing the rate of electron transfer.

Role of Redox Potentials in Biological and Material Applications

The redox potential of a phenazine derivative is a critical parameter that dictates its function in various applications. als-japan.combeilstein-journals.org This potential determines whether the molecule will act as an electron donor or acceptor in a given environment and the amount of energy involved in the electron transfer. als-japan.com

The redox potentials of phenazines can be precisely tuned by adding functional groups. rsc.orgbeilstein-journals.org Electron-donating groups (EDGs), like amino and methyl groups, generally shift the redox potential to more negative values, making the molecule easier to oxidize. beilstein-journals.org Conversely, electron-withdrawing groups (EWGs) shift the potential to more positive values. beilstein-journals.org Therefore, this compound, with two EDGs, is expected to have a lower (more negative) redox potential than unsubstituted phenazine.

Biological Applications: In biological systems, phenazines produced by bacteria act as electron shuttles, facilitating extracellular electron transfer to various acceptors like minerals or other microbes. fu-berlin.deals-japan.comrsc.org The specific redox potential of a phenazine determines its ecological niche and function. rsc.org For biosensor development, phenazine derivatives are chosen as mediators because their redox potentials are sufficiently low to avoid interference from other redox-active substances in biological samples. researchgate.netrsc.org

Material Applications: In organic redox flow batteries, the voltage of the battery is determined by the difference in the redox potentials of the anolyte (negative electrode material) and catholyte (positive electrode material). rsc.orgmdpi.com Amino-phenazines have been investigated as potential anolytes due to their low redox potentials. mdpi.com The stability of the phenazine in its various redox states is also crucial for the longevity of these devices. researchgate.net

Table 2: General Effect of Substituents on Phenazine Redox Potential and Potential Applications

| Substituent Type | Effect on Redox Potential | Example Application |

|---|---|---|

| Electron-Donating (e.g., -NH₂, -CH₃) | Shifts potential to more negative values (easier to oxidize). beilstein-journals.org | Anolytes in redox flow batteries, electron mediators in biosensors. researchgate.netmdpi.com |

| Electron-Withdrawing (e.g., -CN, -COOH) | Shifts potential to more positive values (harder to oxidize). rsc.orgbeilstein-journals.org | Catholytes in redox flow batteries, specialized sensors. rsc.org |

Anodic Oxidation Processes of Amine Functional Groups

The amine functional group itself is electrochemically active and can undergo anodic oxidation. researchgate.net The oxidation of amines, particularly aromatic amines, can lead to the formation of radical cations, which can then undergo further reactions like dimerization or polymerization. The potential at which an amine is oxidized is generally lower than that of its corresponding alkanes, making it a primary site for electrochemical reactions. nih.gov

For an amino-substituted phenazine like this compound, the anodic process could involve oxidation at either the phenazine ring or the amine substituent. The relative oxidation potentials of the two moieties determine the initial site of electron removal. Studies on aliphatic and aromatic amines show that the oxidation potential is highly dependent on the molecular structure, with tertiary amines generally being easier to oxidize than secondary, and primary amines being the most difficult. researchgate.net

In the context of electrosynthesis, the anodic oxidation of amines is a key step in forming new C-N bonds. For example, the electrochemical oxidation of anilines in the presence of other nucleophiles can lead to the formation of complex heterocyclic structures. However, uncontrolled anodic oxidation can also lead to electrode fouling due to the formation of insulating polymer films on the electrode surface, a common issue in the electrochemistry of amino-aromatic compounds. rsc.org The specific pathway for the anodic oxidation of this compound would depend on the experimental conditions, such as the solvent, electrolyte, and electrode material, but would likely involve the amine group as a reactive center.

Interactions with Biological Systems: Molecular Mechanisms

Microbial Extracellular Electron Transfer (EET) Mechanisms

Extracellular electron transfer (EET) is a crucial microbial process for transferring electrons between cells and to external solid materials. uniprot.org Phenazines, a class of nitrogen-containing heterocyclic compounds produced by various bacteria, are well-documented for their role in these processes. nih.gov They can function as electron shuttles, facilitate redox reactions, and contribute to biofilm formation and bacterial survival. nih.govusda.gov While direct studies on 4-Methylphenazin-2-amine are not extensively available, its function can be inferred from the behavior of other well-researched phenazine (B1670421) derivatives.

Phenazines serve as both endogenous (self-produced) and exogenous (externally supplied) electron shuttles, also known as redox mediators, to facilitate EET. nih.govsigmaaldrich.comopenbiotechnologyjournal.com These small, lipid-soluble molecules can cross bacterial membranes, enabling them to accept electrons from a cell's internal metabolism and transfer them to external acceptors. rsc.org This process is vital for bacteria in anaerobic environments where direct access to terminal electron acceptors is limited. nih.gov

The mechanism involves the phenazine molecule being reduced by accepting electrons from the microbial electron transport chain and then diffusing away from the cell to donate these electrons to an external acceptor, such as a mineral or an electrode. acs.org This shuttling capacity is central to the function of many phenazines, including pyocyanin (B1662382) (PYO), phenazine-1-carboxylic acid (PCA), and neutral red (3-amino-7-dimethylamino-2-methylphenazine), a compound structurally related to this compound. rsc.orgnih.govcusat.ac.in The redox potential of the specific phenazine derivative is a key determinant of its effectiveness as a shuttle. acs.org Given its core phenazine structure, it is plausible that this compound could function as an electron shuttle, though specific experimental verification is required.

The ability of phenazines to act as electron shuttles makes them highly relevant for microbial electrochemical systems, such as Microbial Fuel Cells (MFCs) and for microbial electrosynthesis. nih.govrsc.org

In MFCs, microorganisms oxidize organic matter, and the resulting electrons are transferred to an anode to generate electricity. openbiotechnologyjournal.comparis-saclay.frfrontiersin.org The efficiency of this process can be limited by the rate of electron transfer from the bacteria to the anode. tcichemicals.com The addition or endogenous production of phenazines can significantly enhance MFC performance by facilitating this electron transfer. nih.govrsc.orgparis-saclay.fr For instance, the addition of pyocyanin to an MFC with Brevibacillus sp. PTH1 doubled the rate of electron transfer. nih.gov Similarly, introducing phenazine-producing strains of Pseudomonas into mixed-culture MFCs has led to higher electron transfer rates. nih.gov While not specifically tested, the introduction of this compound into an MFC system could potentially enhance power output, a hypothesis that awaits experimental validation.

Electrosynthesis is a process where chemical compounds are synthesized in an electrochemical cell. acs.org Microbial electrosynthesis uses microorganisms as catalysts to produce valuable chemicals, with the cathode serving as the electron donor. bldpharm.com Efficient electron transfer from the cathode to the microbe is critical. Mediators can play a role in this process, and phenazines have been explored in this context, although this application is less studied than their role in MFCs. rsc.orgportlandpress.com

To leverage the benefits of phenazines in bioelectrochemical applications without the continuous cost of adding them exogenously, researchers have turned to metabolic engineering. ontosight.ai This involves modifying microorganisms, such as the industrially relevant Escherichia coli, to produce phenazines endogenously. sigmaaldrich.comontosight.ai

The typical strategy involves introducing the phenazine biosynthetic pathway from a natural producer, like Pseudomonas aeruginosa. ontosight.ai This pathway often includes the core phz gene cluster (phzABCDEFG), which converts chorismic acid into phenazine-1-carboxylic acid (PCA). ontosight.ai Further enzymatic modifications can produce other derivatives like pyocyanin. ontosight.ai By engineering these pathways, scientists have successfully created strains of E. coli and Pseudomonas putida that produce phenazines, leading to enhanced EET and improved performance in MFCs. sigmaaldrich.com Research has also focused on optimizing these pathways by blocking competing metabolic routes and improving precursor supply to maximize phenazine output. scielo.org.mx While these efforts have focused on common phenazines like PCA, similar principles could theoretically be applied to engineer pathways for the production of specific derivatives like this compound, should a biosynthetic route be identified. frontiersin.orguct.ac.za

Direct Interspecies Electron Transfer (DIET) is a form of syntrophic metabolism where electrons are transferred directly between different microbial species, often through biological electrical connections like pili or via conductive minerals. escholarship.orgcaltech.edunih.gov This mechanism is more direct than mediated transfer, which relies on shuttles like hydrogen or formate (B1220265).

While DIET is often associated with direct physical contact, some phenazine compounds have been implicated in facilitating electron transfer in these syntrophic communities. For example, the synthetic phenazine neutral red has been shown to stimulate methane (B114726) production in anaerobic digestion by enabling electron transfer to methanogens. sav.sk This suggests that phenazines can act as conduits in complex microbial communities. It has been proposed that some methanogens, such as Methanosarcina barkeri, can use phenazine-like molecules (methanophenazine) in their membrane to accept electrons during DIET. Although there is no direct evidence involving this compound, its structural similarity to other redox-active phenazines suggests a potential, though unconfirmed, role in facilitating electron flow in mixed microbial communities. escholarship.orgsigmaaldrich.com

Metabolic Engineering of Phenazine Biosynthesis for EET Enhancement

Molecular Interactions with Nucleic Acids and Proteins

The planar, aromatic structure of the phenazine core is a key feature that allows these molecules to interact with biological macromolecules like DNA. These interactions are fundamental to many of the biological activities attributed to phenazine derivatives, including their potential as therapeutic agents. scielo.org.mx

The interaction of phenazine derivatives with double-helical DNA has been a subject of significant research, primarily due to its implications for anti-tumor drug development. ontosight.ai The primary mode of non-covalent interaction for many planar aromatic molecules, including phenazines, is intercalation. uct.ac.za This involves the insertion of the planar ring system between the base pairs of the DNA double helix.

Studies on various phenazine derivatives have confirmed this binding mode. For example, research on the asymmetric phenazinium derivative aposafranine (B1223006) and the anti-tumor compound NC-182 demonstrated binding via intercalation. ontosight.ai This interaction leads to characteristic changes in the physical properties of DNA, such as an increase in viscosity and thermal stability (melting temperature). ontosight.ai

Spectroscopic techniques are commonly used to characterize these interactions. Key findings from such studies on phenazine-DNA binding are summarized in the table below.

| Spectroscopic Method | Observed Change upon Binding | Interpretation |

| UV-Visible Absorption Spectroscopy | Hypochromism: Decrease in molar absorptivity. Bathochromic Shift (Red Shift): Shift of the absorption maximum to a longer wavelength. | Indicates strong interaction between the phenazine chromophore and DNA base pairs, consistent with intercalation. |

| Fluorescence Spectroscopy | Quenching or Enhancement: Changes in the fluorescence intensity of the compound or a competing dye (like ethidium (B1194527) bromide). | Indicates binding and can be used to calculate binding constants. |

| Circular Dichroism (CD) Spectroscopy | Changes in the DNA CD Spectrum: Perturbations in the characteristic CD signals of B-form DNA. | Suggests alterations in DNA conformation upon binding of the phenazine derivative. |

This table summarizes general findings for phenazine derivatives. Specific values for this compound are not available.

The binding affinity and specificity can be influenced by the substituents on the phenazine ring. usda.gov Given its planar phenazine core, this compound is expected to interact with DNA, likely through an intercalative mode. However, specific experimental studies involving spectroscopic and viscometric analysis would be required to confirm its precise binding mode, affinity, and the exact spectral changes it induces.

Protein-Ligand Binding Dynamics and Mechanistic Insights

The interaction between a small molecule like this compound and a protein is a dynamic process governed by a variety of non-covalent forces. volkamerlab.org These interactions are fundamental to the compound's biological activity and are dictated by principles of molecular recognition, including electrostatic and shape complementarity. volkamerlab.org While specific binding partners for this compound have not been extensively documented, the binding dynamics can be inferred from studies of similar heterocyclic and amine-containing ligands.

Protein-ligand binding is not a simple "lock-and-key" event but often involves conformational changes in both the ligand and the protein, a concept known as "induced fit". mdpi.com This dynamic rearrangement allows for an optimal alignment of interacting functional groups, maximizing binding affinity. The process is also significantly influenced by the displacement of water molecules from the binding site, which can be entropically favorable. mdpi.com

The binding of this compound to a protein target would likely involve several types of interactions:

Hydrogen Bonds: The primary amine (-NH2) group is a potent hydrogen bond donor, while the nitrogen atoms within the phenazine ring system can act as hydrogen bond acceptors. These interactions are crucial for specificity and are a common feature in protein-ligand complexes. nih.gov

Hydrophobic Interactions: The aromatic phenazine core and the methyl group (-CH3) provide a large hydrophobic surface that can interact favorably with nonpolar amino acid residues (e.g., Leucine, Isoleucine, Phenylalanine) in a protein's binding pocket. nih.gov

π-Stacking and π-Cation Interactions: The planar aromatic rings of the phenazine structure can engage in π-π stacking with aromatic amino acid side chains like Phenylalanine, Tyrosine, and Tryptophan. Additionally, the electron-rich π-system can interact with positively charged residues such as Arginine or Lysine. volkamerlab.orgrsc.org

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing these interactions. orientjchem.orgrsc.org Docking studies on analogous heterocyclic compounds, such as quinoline (B57606) and pyrimidine (B1678525) derivatives, have successfully predicted binding modes and affinities, highlighting key amino acid residues involved in the interaction. orientjchem.orgnih.gov A similar in-silico approach for this compound would be a critical first step in identifying potential protein targets and understanding its binding mechanism.

Table 1: Potential Protein-Ligand Interactions for this compound

| Interaction Type | Functional Group on Ligand | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond (Donor) | 2-Amine (-NH₂) | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond (Acceptor) | Phenazine Ring Nitrogens | Arginine, Lysine, Histidine, Serine, Asparagine |

| Hydrophobic | Phenazine Rings, Methyl Group | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |

| π-π Stacking | Phenazine Rings | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| π-Cation | Phenazine Rings | Arginine, Lysine |

Enzymatic Transformations and Biocatalysis involving Phenazine Amines

Phenazines produced by microorganisms are derived from the shikimic acid pathway, starting from the intermediate chorismic acid. nih.gov A core set of enzymes (encoded by the phz operon) assembles the basic phenazine tricycle, which is often phenazine-1-carboxylic acid (PCA). nih.govusm.edu This core structure is then decorated by a diverse array of phenazine-modifying enzymes, leading to a wide range of natural phenazine derivatives. usm.edumdpi.com

While the direct enzymatic synthesis or modification of this compound is not described in the literature, the known functions of phenazine-modifying enzymes provide a framework for postulating potential transformations. The presence of both a methyl group and an amine group suggests that enzymes like methyltransferases and aminotransferases or amidases could be involved in its biosynthesis or subsequent metabolism.

Enzyme Characterization and Mechanistic Studies of Phenazine-Modifying Enzymes

The functional diversification of phenazines is largely attributed to tailoring enzymes that modify the core structure. researchgate.net These enzymes exhibit specificity for both the substrate and the position of modification.

Key classes of characterized phenazine-modifying enzymes include:

Methyltransferases (e.g., PhzM): These enzymes catalyze the transfer of a methyl group, typically from S-adenosyl methionine (SAM), to the phenazine nucleus. For instance, PhzM methylates the N5-position of 1-hydroxyphenazine (B607933) to form pyocyanin. researchgate.net An analogous enzyme could potentially methylate an aminophenazine precursor to yield this compound.

Monooxygenases (e.g., PhzS): These are often flavin-dependent enzymes that hydroxylate the phenazine ring. PhzS, for example, converts PCA to 1-hydroxyphenazine. researchgate.net The enzyme 5-methylphenazine-1-carboxylate 1-monooxygenase demonstrates that methylated phenazines can be substrates for this class of enzymes. nih.govasm.org

Amidotransferases/Amidases (e.g., PhzH): These enzymes are involved in the formation or hydrolysis of amide groups. PhzH, an asparagine synthase homolog, catalyzes the amidation of PCA to form phenazine-1-carboxamide (B1678076) (PCN). researchgate.net The 2-amine group on this compound could potentially be installed by a transamination reaction on a ketone precursor or by an amidation-related mechanism.

Laccases: In the context of biocatalysis, laccases have been shown to catalyze the oxidative coupling of substituted anilines to form phenazine structures. ipl.pt This represents a potential biocatalytic route for synthesizing aminophenazine scaffolds.

The mechanisms of these enzymes often involve the precise positioning of the phenazine substrate within the active site to allow for regioselective modification. Understanding these mechanisms is crucial for protein engineering efforts aimed at creating novel biocatalysts for the synthesis of specific phenazine derivatives. nih.govwisdomlib.org

Table 2: Examples of Characterized Phenazine-Modifying Enzymes and Their Functions

| Enzyme | Enzyme Class | Function | Substrate Example | Product Example |

|---|---|---|---|---|

| PhzM | S-adenosyl-L-methionine-dependent Methyltransferase | N-methylation | 1-Hydroxyphenazine | Pyocyanin |

| PhzS | Flavin-containing Monooxygenase | Hydroxylation | Phenazine-1-carboxylic acid (PCA) | 1-Hydroxyphenazine |

| PhzH | Asparagine Synthase-like Amidotransferase | Amidation | Phenazine-1-carboxylic acid (PCA) | Phenazine-1-carboxamide (PCN) |

| PhzG | FAD-dependent Oxidase | Oxidative decarboxylation | Tricyclic intermediate | Phenazine-1-carboxylic acid (PCA) |

Interaction with Biogenic Amine Metabolic Pathways

Biogenic amines, such as serotonin, dopamine, and histamine, are crucial signaling molecules synthesized from amino acids via decarboxylation. ihs-headache.org Their metabolism and degradation are tightly regulated, often by enzymes like monoamine oxidases (MAO) and diamine oxidases (DAO). nih.govnih.gov

There is no direct evidence of this compound being a natural component or direct modulator of canonical biogenic amine pathways. Its structure differs significantly from endogenous neurotransmitters. However, due to the presence of a primary amine group, it is conceivable that this compound could interact with the enzymes responsible for biogenic amine metabolism. tmc.edu

Potential interactions could include:

Enzyme Inhibition: The compound might act as an inhibitor of enzymes like MAO. Many synthetic compounds containing amine functionalities are known to inhibit these enzymes, which could lead to an indirect alteration of neurotransmitter levels.

Substrate for Metabolic Enzymes: Alternatively, it could be a substrate for enzymes that metabolize xenobiotics, including heterocyclic aromatic amines. researchgate.net This metabolism often involves Phase I oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, followed by Phase II conjugation reactions (e.g., glucuronidation or sulfation) to facilitate excretion. researchgate.netresearchgate.net

The relationship between precursor amino acids and the resulting biogenic amines is a key factor in their production. mdpi.com While this compound is not a direct product of amino acid decarboxylation, its presence could potentially interfere with these pathways through off-target enzymatic interactions. Further investigation would be required to determine if it acts as a substrate, inhibitor, or has no significant effect on the complex network of biogenic amine metabolism.

Applications in Materials Science and Engineering

Integration into Polymer Matrices and Composite Materials

The integration of PAMMP into various matrices has led to the development of novel composite materials with tailored electrical and magnetic properties. These materials are typically synthesized via in situ oxidative polymerization, where the monomer is polymerized in the presence of a dispersed phase, such as carbon nanostructures or metallic nanoparticles. mdpi.commdpi.com

Synthesis of Electrically Conductive Polymers and Nanocomposites

PAMMP is an electroactive polymer, and its incorporation into nanocomposites can enhance their electrical properties. mdpi.com The synthesis of these conductive materials often involves the in situ oxidative polymerization of the monomer in the presence of conductive fillers. researchgate.net This method allows for the formation of a polymer matrix with well-dispersed nanomaterials, creating a percolating network that facilitates charge transport. mdpi.com

For instance, a polymer-carbon hybrid nanocomposite based on PAMMP and single-walled carbon nanotubes (SWCNT) was synthesized for the first time via in situ oxidative polymerization. d-nb.info The resulting SWCNT/PAMMP nanocomposite was found to be a thermally stable and electrically conductive material. researchgate.net The electrical conductivity of such composites is dependent on the concentration of the conductive filler and the frequency of the applied electric field. In one study, the AC conductivity of a Fe₃O₄/SWCNT/PAMMP nanocomposite increased from 8.3 × 10⁻⁶ S/cm to 2.4 × 10⁻⁵ S/cm as the frequency was raised from 7.7 × 10³ Hz to 1.15 × 10⁶ Hz.

Hybrid Materials with Carbon Nanostructures (e.g., SWCNT)

Hybrid materials combining PAMMP with single-walled carbon nanotubes (SWCNTs) have been synthesized to create multifunctional nanomaterials. nih.govswan.ac.uk These composites are prepared by the in situ chemical oxidative polymerization of the monomer in the presence of SWCNTs. swan.ac.uk This process results in the formation of a PAMMP coating on the surface of the carbon nanotubes. mdpi.com

The interaction between the polymer and the carbon nanostructures leads to materials with enhanced thermal stability and specific electrical characteristics. For example, a SWCNT/PAMMP nanocomposite with 3 wt% of SWCNTs demonstrated a weak frequency dependence on its AC conductivity. The thermal properties of these composites are also noteworthy, with PAMMP losing half of its initial weight at a high temperature of 865 °C in an inert atmosphere, indicating its significant thermal stability which is imparted to the composite.

Table 1: Properties of PAMMP/SWCNT Nanocomposites

| Property | Value | Conditions | Reference |

|---|---|---|---|

| AC Conductivity | 8.3 × 10⁻⁶ S/cm | 7.7 × 10³ Hz | |

| AC Conductivity | 2.4 × 10⁻⁵ S/cm | 1.15 × 10⁶ Hz | |

| 50% Weight Loss Temperature (Polymer) | 865 °C | Inert Atmosphere | |

| 50% Weight Loss Temperature (Composite) | >865 °C (44% loss at 865 °C) | Inert Atmosphere |

Dispersed Magnetic Materials (e.g., with Fe₃O₄ Nanoparticles)

The incorporation of magnetic nanoparticles, such as magnetite (Fe₃O₄), into a PAMMP matrix results in hybrid materials with both electrical and magnetic functionalities. researchgate.net These nanocomposites are synthesized by the in situ oxidative polymerization of the monomer in a reaction medium containing dispersed Fe₃O₄ nanoparticles. researchgate.net This method allows for the creation of a hybrid material where the magnetite nanoparticles, with sizes typically ranging from 4 to 11 nm, are distributed within the electroactive polymer matrix. researchgate.net

The resulting Fe₃O₄/PAMMP nanocomposite materials have been shown to be superparamagnetic and thermally stable. researchgate.net Superparamagnetism is a form of magnetism that appears in ferromagnetic or ferrimagnetic nanoparticles, and in these composites, it is evidenced by a squareness ratio of the hysteresis loop (Mᵣ/Mₛ) being close to zero. researchgate.net The saturation magnetization (Mₛ) of these composites is dependent on the concentration of the iron nanoparticles. mdpi.com For instance, in a ternary hybrid nanomaterial of Fe₃O₄/SWCNT/PAMMP, the saturation magnetization was found to range from 17.65 to 47.24 emu/g for iron concentrations between 17.6% and 45.7%. mdpi.com The size of the Fe₃O₄ nanoparticles in these ternary composites is typically in the range of 2 to 8 nm. mdpi.com

Table 2: Magnetic Properties of PAMMP/Fe₃O₄ Nanocomposites

| Property | Value | Conditions/Composition | Reference |

|---|---|---|---|

| Fe₃O₄ Nanoparticle Size | 4 - 11 nm | In PAMMPh Matrix | researchgate.net |

| Fe₃O₄ Nanoparticle Size | 2 - 8 nm | In Fe₃O₄/SWCNT/PAMMP | mdpi.com |

| Magnetic Behavior | Superparamagnetic | Mᵣ/Mₛ ≈ 0 | mdpi.comresearchgate.net |

| Saturation Magnetization (Mₛ) | 17.65 - 47.24 emu/g | Fe concentration: 17.6 - 45.7% | mdpi.com |

Development of Functional Materials

Phenazine (B1670421) derivatives, as a class of compounds, are recognized for their favorable photophysical and chemical properties, which makes them attractive for the development of a wide range of functional materials. rsc.orgresearchgate.net These compounds are characterized by a rigid, planar, and electron-deficient aromatic structure that can be readily modified with various functional groups to create novel materials for applications in fields such as optical sensing and electrochemistry. researchgate.net The inherent properties of the phenazine skeleton, including strong fluorescence and redox activity, are key to their functionality. researchgate.net While the research on 4-Methylphenazin-2-amine is specific, the broader family of phenazine derivatives is being explored for applications in organic electronics and as stimuli-responsive materials. researchgate.netscilit.com For example, amino-functionalized phenazine derivatives have been investigated as potential electrode materials for lithium storage. nih.gov

Role in Carbon Capture and Utilization Technologies (Amine-based sorbents)

The imperative to reduce atmospheric CO₂ has driven research into various carbon capture technologies, with amine-based solvents and sorbents being a prominent area of investigation. bellona.orgccsknowledge.com Amines can react reversibly with CO₂, making them suitable for capturing this greenhouse gas from industrial flue gases. bellona.org While a wide variety of amines have been studied for this purpose, there is no specific research in the reviewed literature that details the use of this compound or its polymer, PAMMP, as a sorbent for carbon capture.

However, the broader class of phenazine-containing polymers has recently been explored for CO₂ capture and conversion, leveraging the nitrogen-rich structure of the phenazine moiety. For instance, phenazine-linked porous organic polymers (POPs) have been synthesized and have shown good CO₂ uptake capacity due to their high surface area and porous nature. nih.gov In one study, a phenazine-based covalent organic framework (COF) was developed for the photochemical reduction of CO₂, demonstrating that the phenazine structure can play a role in both the capture and utilization of carbon dioxide. researchgate.net Another recent study on dihydrophenazine-based polymers of intrinsic microporosity (PIMs) has shown their potential for high-performance membranes for carbon capture, exhibiting excellent CO₂/N₂ selectivity. swan.ac.uk These examples indicate that while the non-porous PAMMP is not a direct candidate, the fundamental phenazine structure is of interest in the ongoing development of advanced materials for carbon capture applications when incorporated into porous frameworks. swan.ac.uknih.govresearchgate.net

Table of Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | - |

| Poly-3-amine-7-methylamine-2-methylphenazine | PAMMP, PAMMPh |

| 3-amino-7-dimethylamino-2-methylphenazine hydrochloride | Neutral Red, ADMPC |

| Single-Walled Carbon Nanotubes | SWCNT |

| Magnetite | Fe₃O₄ |

| Polydiphenylamine-2-carboxylic acid | PDPAC |

| Covalent Organic Framework | COF |

| Porous Organic Polymers | POPs |

Derivatization Strategies for Analytical and Synthetic Applications

Chemical Derivatization for Enhanced Analytical Detectability and Separation

Direct analysis of 4-Methylphenazin-2-amine by chromatographic methods can be challenging. Its primary aromatic amine group imparts polarity, which can lead to poor peak shape and adsorption issues in gas chromatography (GC). gcms.czresearchgate.net While amenable to liquid chromatography (LC), its ionization efficiency in mass spectrometry (MS) may not be optimal for trace-level detection. ddtjournal.com Chemical derivatization modifies the amine group to create a new compound with properties better suited for a given analytical technique. researchgate.net This process can increase volatility for GC or enhance ionization and/or introduce a fluorescent tag for LC. nih.govjst.go.jp

Reagents for Gas Chromatography (GC) and Liquid Chromatography (LC)

A variety of reagents are available to derivatize the primary amine of this compound, making it more suitable for GC or LC analysis. The choice of reagent depends on the analytical goal and the detection method employed. gcms.cznih.gov

For Gas Chromatography (GC): The main goal of derivatization for GC is to replace the active hydrogen of the amine group, thereby reducing polarity and increasing volatility. researchgate.netlibretexts.org This leads to improved chromatographic performance and thermal stability. gcms.czchemcoplus.co.jp Common strategies include silylation and acylation.

Table 1: Common Derivatization Reagents for GC Analysis of Primary Amines

| Derivatization Class | Reagent Name | Abbreviation | Target Functional Group(s) | Key Advantages for GC Analysis |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -NH₂, -OH, -COOH, -SH | Forms volatile and thermally stable TMS derivatives; powerful silylating agent. gcms.czchemcoplus.co.jp |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | -NH₂, -OH, -COOH, -SH | Forms TBDMS derivatives that are ~10,000 times more stable to hydrolysis than TMS ethers; useful for GC-MS due to characteristic fragmentation (M-57). chemcoplus.co.jp | |